molecular formula C13H13BrN4O2 B2452084 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1251684-87-3

5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2452084
CAS No.: 1251684-87-3
M. Wt: 337.177
InChI Key: SWSWXZGYLOZQCY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom into the nicotinamide ring.

    Coupling Reaction: Formation of the bond between the nicotinamide and the pyridazinone moiety.

    Methylation: Introduction of the methyl group into the pyridazinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyridazinone ring.

    Reduction: Reduction reactions could target the carbonyl group in the pyridazinone ring.

    Substitution: The bromine atom in the nicotinamide ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups into the nicotinamide ring.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying nicotinamide-related pathways.

Medicine

In medicinal chemistry, derivatives of nicotinamide are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide would depend on its specific biological target. It might interact with enzymes or receptors involved in nicotinamide metabolism, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: The parent compound, known for its role in NAD+ metabolism.

    Bromonicotinamide Derivatives: Other brominated nicotinamide compounds with similar structures.

    Pyridazinone Derivatives: Compounds containing the pyridazinone ring, often studied for their biological activities.

Uniqueness

The uniqueness of 5-bromo-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)nicotinamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN4O2/c1-9-2-3-12(19)18(17-9)5-4-16-13(20)10-6-11(14)8-15-7-10/h2-3,6-8H,4-5H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSWXZGYLOZQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CCNC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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